4-Benzyl Albuterol's Primary Utility as a Synthetic Intermediate for Enantiopure Levalbuterol
4-Benzyl Albuterol is a critical intermediate, not a final therapeutic agent. It is used to produce enantiomerically pure (R)-salbutamol (Levalbuterol). A patented process describes converting a 4-nitro tartranilic acid salt into the formic acid salt of (R)-4-benzyl salbutamol, followed by basification and debenzylation to yield optically pure (R)-salbutamol [1]. The final product, (R)-salbutamol, demonstrates an EC50 of 8.93 µM at the β2-adrenergic receptor , but this functional activity is absent in the protected 4-benzyl precursor.
| Evidence Dimension | Chemical Function and Role |
|---|---|
| Target Compound Data | Synthetic Intermediate; Protected Precursor |
| Comparator Or Baseline | Levalbuterol ((R)-Salbutamol); Active Pharmaceutical Ingredient (API) |
| Quantified Difference | N/A (Categorical Difference) |
| Conditions | Role in chemical synthesis pathway |
Why This Matters
This distinction is crucial for procurement; this compound is purchased for chemical synthesis of levalbuterol, not for direct pharmacological studies.
- [1] Aarti Healthcare Ltd. (2006). PROCESS FOR THE PREPARATION OF OPTICALLY PURE R (-) SALBUTAMOL AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS (U.S. Patent Application No. 11/992,658). View Source
